1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene
Overview
Description
1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene is a useful research compound. Its molecular formula is C5ClF7 and its molecular weight is 228.49 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is part of the five-membered ring fluorides (c-c5fs) family, which have been significantly desirable in green chlorofluorocarbon substitutes due to their practically flexible application in various fields and environmental friendliness .
Mode of Action
It’s known that the electronic properties induced by substitution effects of c-c5fs were explored . More research is needed to fully understand the specific interactions of this compound with its targets.
Biochemical Pathways
It’s known that the relative electrophilic and nucleophilic reactivity and thermostability of c-c5f chemicals were explored
Pharmacokinetics
The compound’s predicted boiling point is 621±400 °C and its predicted density is 168±01 g/cm3 , which may influence its bioavailability.
Result of Action
It’s known that their thermal stabilities at 600 k temperature were concluded due to their flexible carbon skeletons .
Action Environment
The action of 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene can be influenced by environmental factors. For instance, their thermal stabilities at 600 K temperature were concluded due to their flexible carbon skeletons . More research is needed to fully understand how other environmental factors influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
1-chloro-2,3,3,4,4,5,5-heptafluorocyclopentene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClF7/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMFLKOMBYRBCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(C1(F)F)(F)F)(F)F)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClF7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880171 | |
Record name | 1-Chloroheptafluorocyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1759-63-3 | |
Record name | 1-Chloroheptafluorocyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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